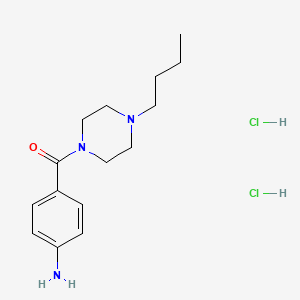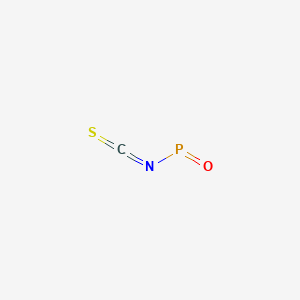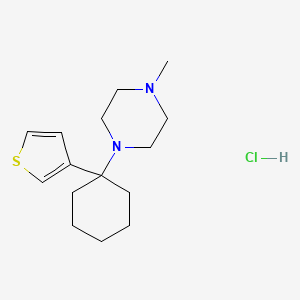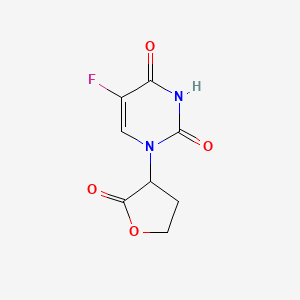
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives and fluorinated compounds.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Nucleophilic substitution reactions at the fluorine or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce hydroxylated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
5-Fluorocytosine: An antifungal agent used in combination with other drugs.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment.
Uniqueness
5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione is unique due to its specific structural features, such as the tetrahydrofuran ring and the oxo group, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidine derivatives.
Propriétés
Numéro CAS |
19674-79-4 |
|---|---|
Formule moléculaire |
C8H7FN2O4 |
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
5-fluoro-1-(2-oxooxolan-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O4/c9-4-3-11(8(14)10-6(4)12)5-1-2-15-7(5)13/h3,5H,1-2H2,(H,10,12,14) |
Clé InChI |
NRBFQWKKTTWGQQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1N2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


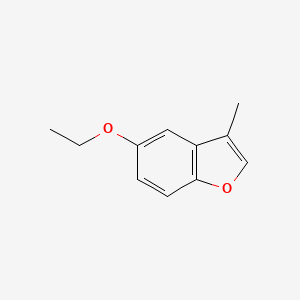
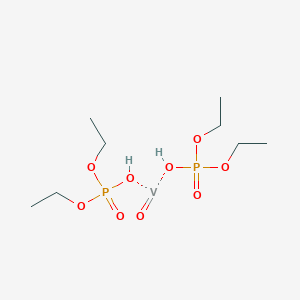
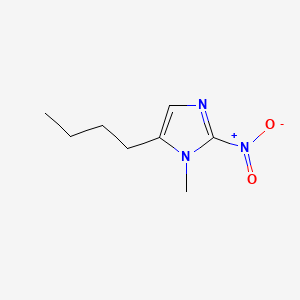
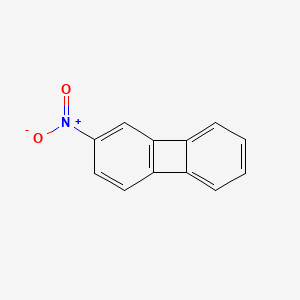

pentasilolane](/img/structure/B14698059.png)
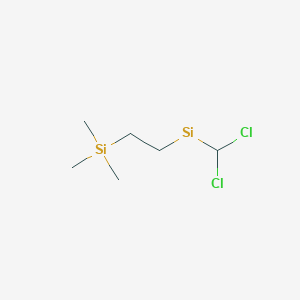
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
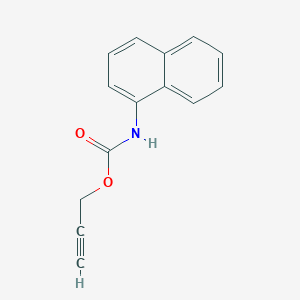

![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
